REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:22])[N:7]([CH2:11][CH:12]([C:14]1[CH:19]=[CH:18][C:17]([Br:20])=[C:16]([F:21])[CH:15]=1)[OH:13])[CH2:8][CH2:9]O)([CH3:4])([CH3:3])[CH3:2].O1CCCC1.CS(Cl)(=O)=O.CCC([O-])(C)C.[K+]>C(OCC)(=O)C>[C:1]([O:5][C:6]([N:7]1[CH2:8][CH2:9][O:13][CH:12]([C:14]2[CH:19]=[CH:18][C:17]([Br:20])=[C:16]([F:21])[CH:15]=2)[CH2:11]1)=[O:22])([CH3:4])([CH3:3])[CH3:2] |f:3.4|
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Name
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[2-(4-Bromo-3-fluoro-phenyl)-2-hydroxy-ethyl]-(2-hydroxy-ethyl)-carbamic acid tert-butyl ester
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Quantity
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25.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(CCO)CC(O)C1=CC(=C(C=C1)Br)F)=O
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Name
|
|
Quantity
|
270 mL
|
Type
|
reactant
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
5.73 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
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Name
|
Potassium 2-methyl-2-butoxide
|
Quantity
|
59 mL
|
Type
|
reactant
|
Smiles
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CCC(C)(C)[O-].[K+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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2.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 1 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to give a light yellow solution
|
Type
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CUSTOM
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Details
|
to give a white suspension
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered
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Type
|
WASH
|
Details
|
washed with tetrahydrofurane (20 ml)
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Type
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STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with dilute aqueous hydrochloric acid (pH 5), water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil which
|
Type
|
CUSTOM
|
Details
|
was further purified by flash chromatography (silica gel, heptane/ethyl acetate 4:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(OCC1)C1=CC(=C(C=C1)Br)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |